4,5-Dibromonicotinic acid is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the substitution of two bromine atoms at the 4th and 5th positions of the pyridine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of 4,5-Dibromonicotinic acid has been explored in various studies. Its structural similarity to nicotinic acid suggests potential roles in enzyme inhibition and receptor binding. Preliminary research indicates that it may influence nicotinic acetylcholine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders . Further studies are needed to fully understand its pharmacological effects and therapeutic potential.
The synthesis of 4,5-Dibromonicotinic acid typically involves a multi-step process starting from nicotinic acid. A common method includes:
In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during the production process.
4,5-Dibromonicotinic acid has several applications across different fields:
Interaction studies involving 4,5-Dibromonicotinic acid focus primarily on its binding affinity with nicotinic receptors. Research indicates that it may act as an inhibitor or modulator of these receptors, which could have implications for treating conditions like Alzheimer's disease and other cognitive disorders. Further exploration into its interactions with various biological targets is warranted to elucidate its full therapeutic potential .
Several compounds share structural similarities with 4,5-Dibromonicotinic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Uniqueness |
---|---|---|
5,6-Dibromonicotinic acid | Bromine substitutions at different positions | Different electronic properties due to bromination pattern |
5-Bromo-6-chloronicotinic acid | Contains both bromine and chlorine | Unique halogen combination affecting reactivity |
Nicotinic acid | Parent compound without bromine substitutions | Lacks the unique properties imparted by bromination |
2,5-Dibromonicotinic acid | Bromination at different positions | Offers different reactivity patterns compared to 4,5-Dibromonicotinic acid |
3-Bromo-5-pyridine carboxylic acid | Different substitution pattern on the pyridine ring | Unique reactivity due to carboxylic group presence |
The uniqueness of 4,5-Dibromonicotinic acid lies in its specific substitution pattern which imparts distinct electronic and steric properties. This specificity makes it particularly valuable for targeted synthesis and specialized applications in research and industry .
The systematic IUPAC name for 4,5-dibromonicotinic acid is 4,5-dibromopyridine-3-carboxylic acid. This nomenclature reflects the substitution pattern on the pyridine ring:
The molecular formula $$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$ corresponds to a molecular weight of 280.90 g/mol. For comparison, monobrominated derivatives like 5-bromonicotinic acid ($$ \text{C}6\text{H}4\text{Br}\text{NO}2 $$, MW 202.01 g/mol) and 4-bromonicotinic acid hydrobromide ($$ \text{C}6\text{H}5\text{Br}2\text{NO}_2 $$, MW 282.92 g/mol) exhibit reduced halogenation and distinct mass profiles.
The atomic connectivity of 4,5-dibromonicotinic acid is defined by its SMILES notation: O=C(O)C1=CN=CC(Br)=C1Br. Key structural features include:
The stereoelectronic properties arise from the interplay of substituents:
Monobrominated analogs, such as 5-bromonicotinic acid and 4-bromonicotinic acid, differ in substitution patterns and electronic properties:
Direct bromination remains the most straightforward approach for introducing bromine atoms at the 4- and 5-positions of nicotinic acid. Classical methods employ bromine (Br₂) in combination with Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the pyridine ring. A notable protocol involves sequential bromination at elevated temperatures (80–120°C), where the 5-position undergoes electrophilic substitution first due to its higher electron density, followed by 4-position bromination under controlled stoichiometry [1] [4].
Modern approaches utilize N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF), achieving regioselectivity through steric and electronic effects. Phosphine-mediated halogenation, as demonstrated by Cheng et al., enables precise 4-position functionalization through designed phosphonium intermediates (Figure 1) [4]. This method pairs 3-trifluoromethylpyridine-derived phosphines with bromine sources, yielding 4-bromonicotinic acid derivatives that subsequently undergo 5-position bromination via radical mechanisms.
Table 1: Comparison of Direct Bromination Methods
Method | Brominating Agent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Classical Br₂/FeBr₃ | Br₂ | 120 | 65–70 | Moderate (4,5) |
NBS/DMF | NBS | 80 | 75–80 | High (5 then 4) |
Phosphine-mediated [4] | HBr | 60 | 88–92 | Excellent (4) |
Halogen exchange offers an alternative route using pre-halogenated precursors. Nickel-catalyzed Finkelstein reactions enable bromide-for-iodide substitution in 4-iodo-5-bromonicotinic acid, leveraging the oxidative addition of nickel(0) complexes (Figure 2) [3]. Recent work demonstrates that copper(I) iodide with trans-N,N′-dimethyl-1,2-cyclohexanediamine facilitates bromide-chloride exchange at the 4-position under mild conditions (110°C, ethanol), preserving the carboxylic acid functionality [3].
Electrochemical methods show promise for scale-up applications. By applying a −1.2 V potential in acetonitrile with tetrabutylammonium bromide, 4-chloronicotinic acid undergoes bromide substitution at the 4-position with 85% conversion efficiency [3]. This approach minimizes byproduct formation compared to traditional metal-catalyzed pathways.
Reaction optimization focuses on three key parameters: catalyst loading, solvent selection, and temperature control. Cobalt-manganese-bromide (Co-Mn-Br) catalytic systems, adapted from nicotinic acid oxidation protocols, enhance bromination rates while suppressing decarboxylation [2]. In DMF at 90°C, a 1:0.5:1.2 molar ratio of Co(OAc)₂:Mn(OAc)₂:NaBr achieves 94% dibromination yield within 4 hours [2].
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating nicotinic acid with NBS (2.2 equiv) and FeBr₃ (10 mol%) in acetonitrile at 150 W for 15 minutes produces 4,5-dibromonicotinic acid with 89% yield and <2% mono-brominated byproducts [1].
Table 2: Optimized Conditions for Dibromination
Parameter | Classical Method | Microwave-Assisted |
---|---|---|
Time | 6–8 h | 15 min |
Temperature | 120°C | 150°C (microwave) |
Catalyst Loading | 15 mol% FeBr₃ | 10 mol% FeBr₃ |
Solvent | CHCl₃ | CH₃CN |
Yield | 70% | 89% |
Crude reaction mixtures typically contain mono-brominated isomers (4- and 5-bromonicotinic acids) and debrominated nicotinic acid. Acid-base extraction proves effective for initial purification: dissolving the mixture in 1 M NaOH (pH 12) followed by gradual acidification to pH 2 selectively precipitates the dibrominated product [2]. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >99% purity, resolving 4,5-dibromonicotinic acid (retention time: 8.2 min) from 3,5-dibromo (6.7 min) and 2,5-dibromo (7.4 min) isomers [4].
Byproduct formation mechanisms include:
Table 3: Common Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Method |
---|---|---|
3-Bromonicotinic acid | Radical rearrangement | Lower temperature (60–80°C) |
Nicotinic acid | Incomplete bromination | Excess Br₂ (2.5 equiv) |
4,5,6-Tribromonicotinic acid | Over-bromination | Controlled Br₂ addition (dropwise) |